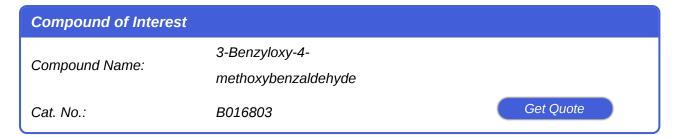


A Comprehensive Technical Guide to 4-Methoxy-3-(phenylmethoxy)benzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-(phenylmethoxy)benzaldehyde, a substituted aromatic aldehyde, is a key intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry. Its structural features, comprising a benzaldehyde core with methoxy and benzyloxy substitutions, make it a versatile building block for the development of complex molecules. This technical guide provides an in-depth overview of its chemical identity, properties, synthesis, and its significant role in drug development, particularly as a precursor to the drug Tolcapone.

Chemical Identity

The compound commonly referred to as **3-Benzyloxy-4-methoxybenzaldehyde** is systematically named according to IUPAC nomenclature.

- IUPAC Name: 4-methoxy-3-(phenylmethoxy)benzaldehyde[1]
- Synonyms: 3-Benzyloxy-4-methoxybenzaldehyde, O-Benzyl isovanillin, Vanillin benzyl ether[1]
- CAS Number: 6346-05-0[1]



• Molecular Formula: C₁₅H₁₄O₃[1]

• Molecular Weight: 242.27 g/mol [1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 4-methoxy-3-(phenylmethoxy)benzaldehyde is presented below. This information is crucial for its characterization, handling, and analysis.

Property	Value	Reference
Physical State	Solid	
Melting Point	61-64 °C	_
Boiling Point	Decomposes before boiling at atmospheric pressure	
Solubility	Soluble in common organic solvents like ethanol, acetone, and dichloromethane. Insoluble in water.	
¹H NMR (CDCl₃, 400 MHz)	δ (ppm): 9.84 (s, 1H, -CHO), 7.50-7.30 (m, 7H, Ar-H), 7.03 (d, J=8.0 Hz, 1H, Ar-H), 5.20 (s, 2H, -OCH ₂ Ph), 3.95 (s, 3H, -OCH ₃)	[1]
¹³ C NMR (CDCl₃, 100 MHz)	δ (ppm): 191.1, 155.0, 150.0, 136.4, 128.7, 128.3, 127.3, 126.6, 111.8, 109.5, 71.1, 56.1	[2]
IR (KBr, cm ⁻¹)	~2850, 2750 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1590, 1510 (C=C, aromatic), ~1260, 1140 (C-O, ether)	[3]
Mass Spectrum (EI)	m/z (%): 242 (M+, 45), 91 (100), 151 (30), 123 (15)	[3]



Synthesis of 4-Methoxy-3-(phenylmethoxy)benzaldehyde

The most common and efficient method for the synthesis of 4-methoxy-3-(phenylmethoxy)benzaldehyde is the Williamson ether synthesis, starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde) and benzyl chloride.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the laboratory-scale synthesis of 4-methoxy-3-(phenylmethoxy)benzaldehyde.

Materials:

- Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
- · Benzyl chloride
- Potassium carbonate (K₂CO₃), anhydrous
- Acetone or Dimethylformamide (DMF)
- Deionized water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
- Magnetic stirrer and heating mantle

Procedure:



- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isovanillin (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
- Solvent Addition: Add a suitable solvent, such as acetone or DMF, to the flask to dissolve the reactants.
- Reagent Addition: Slowly add benzyl chloride (1.1 eq) to the reaction mixture at room temperature with vigorous stirring.
- Reaction: Heat the mixture to reflux (for acetone) or at 60-80 °C (for DMF) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 4-methoxy-3-(phenylmethoxy)benzaldehyde as a white to off-white solid.

Expected Yield: 85-95%

Application in Drug Development: Synthesis of Tolcapone

4-Methoxy-3-(phenylmethoxy)benzaldehyde is a critical starting material in the multi-step synthesis of Tolcapone, a potent and selective inhibitor of catechol-O-methyltransferase (COMT) used in the treatment of Parkinson's disease.[4][5]

Synthetic Pathway of Tolcapone



The following diagram illustrates the synthetic route from 4-methoxy-3-(phenylmethoxy)benzaldehyde to Tolcapone.



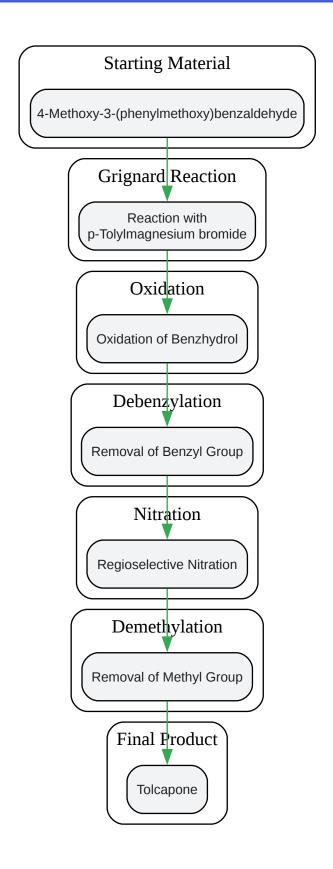
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Caption: Synthetic pathway of Tolcapone from 4-methoxy-3-(phenylmethoxy)benzaldehyde.

Experimental Workflow for Tolcapone Synthesis

The synthesis of Tolcapone from 4-methoxy-3-(phenylmethoxy)benzaldehyde involves a series of key chemical transformations. A generalized workflow is depicted below.





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